Cas no 1247673-39-7 (1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester)

1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester is a specialized organic compound featuring a pyrrolidine ring coupled with an ethyl ester functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the preparation of biologically active molecules. The presence of both amino and ester groups enhances its reactivity, enabling facile modifications under mild conditions. Its well-defined stereochemistry and purity make it suitable for chiral synthesis and asymmetric catalysis. The compound's stability under standard storage conditions ensures reliable performance in laboratory settings. Its utility is further underscored by its compatibility with a range of solvents and reagents.
1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester structure
1247673-39-7 structure
商品名:1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester
CAS番号:1247673-39-7
MF:C9H18N2O2
メガワット:186.251422405243
CID:5961026
PubChem ID:61920188

1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester 化学的及び物理的性質

名前と識別子

    • 1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester
    • EN300-4193969
    • 1247673-39-7
    • CS-0347872
    • ETHYL 2-AMINO-3-(PYRROLIDIN-1-YL)PROPANOATE
    • AKOS011194109
    • インチ: 1S/C9H18N2O2/c1-2-13-9(12)8(10)7-11-5-3-4-6-11/h8H,2-7,10H2,1H3
    • InChIKey: RRLANGYRGVJQPX-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(N)C(OCC)=O)CCCC1

計算された属性

  • せいみつぶんしりょう: 186.136827821g/mol
  • どういたいしつりょう: 186.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 1.067±0.06 g/cm3(Predicted)
  • ふってん: 275.8±25.0 °C(Predicted)
  • 酸性度係数(pKa): 9.44±0.20(Predicted)

1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4193969-0.1g
ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate
1247673-39-7 95.0%
0.1g
$553.0 2025-03-15
Enamine
EN300-4193969-0.05g
ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate
1247673-39-7 95.0%
0.05g
$528.0 2025-03-15
Enamine
EN300-4193969-0.25g
ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate
1247673-39-7 95.0%
0.25g
$579.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1418542-500mg
Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate
1247673-39-7 98%
500mg
¥27723.00 2024-08-09
Enamine
EN300-4193969-1.0g
ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate
1247673-39-7 95.0%
1.0g
$628.0 2025-03-15
Enamine
EN300-4193969-2.5g
ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate
1247673-39-7 95.0%
2.5g
$1230.0 2025-03-15
Enamine
EN300-4193969-5.0g
ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate
1247673-39-7 95.0%
5.0g
$1821.0 2025-03-15
Enamine
EN300-4193969-0.5g
ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate
1247673-39-7 95.0%
0.5g
$603.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1418542-250mg
Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate
1247673-39-7 98%
250mg
¥26589.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1418542-50mg
Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate
1247673-39-7 98%
50mg
¥19440.00 2024-08-09

1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester 関連文献

1-Pyrrolidinepropanoic acid, α-amino-, ethyl esterに関する追加情報

Introduction to 1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester (CAS No. 1247673-39-7) and Its Emerging Applications in Chemical Biology and Medicine

The compound 1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester, identified by its CAS number 1247673-39-7, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This compound, characterized by its pyrrolidine core and ester functionality, has garnered attention due to its structural versatility and biological relevance. The pyrrolidine scaffold is a privileged structure in drug design, frequently appearing in bioactive molecules due to its ability to mimic secondary amine functionalities and interact with biological targets in a manner that enhances binding affinity and selectivity.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds, particularly those containing nitrogen atoms in their ring structures. The 1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester molecule exemplifies this trend, as it integrates both the pyrrolidine moiety and an α-aminoester group—functionalities that have been extensively explored for their pharmacological properties. The ethyl ester group not only influences the solubility and metabolic stability of the compound but also serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.

In the context of modern medicinal chemistry, the development of novel scaffolds that can modulate biological pathways is paramount. The pyrrolidine core is well-documented for its presence in a wide array of therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. The incorporation of an α-aminoester group into this framework introduces additional potential for interactions with biological targets such as enzymes and receptors. This dual functionality makes 1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester a promising candidate for further investigation in the design of small-molecule drugs.

One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex molecules. The α-aminoester group can undergo various chemical transformations, including hydrolysis to yield an amino acid derivative or condensation reactions to form cyclic structures. These transformations open up numerous possibilities for generating novel analogs with enhanced pharmacological profiles. For instance, modifications at the pyrrolidine ring or the ethyl ester moiety could lead to compounds with improved binding affinity, reduced toxicity, or altered pharmacokinetic properties.

Recent studies have begun to explore the biological activities of related pyrrolidine derivatives, providing valuable insights into the potential therapeutic applications of compounds like 1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester. Research has indicated that certain pyrrolidine-based molecules exhibit inhibitory effects on enzymes involved in cancer progression, such as kinases and proteases. Additionally, these compounds have shown promise in modulating inflammatory pathways by interacting with cytokine receptors or intracellular signaling molecules. The α-aminoester group further enhances these interactions by contributing to hydrogen bonding networks and hydrophobic pockets within biological targets.

The synthesis of 1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester can be achieved through multiple routes, each offering distinct advantages depending on scalability and purity requirements. One common approach involves the condensation of ethyl acetoacetate with ammonia or ammonium acetate under acidic conditions to form 1-pyrrolidinecarboxylic acid. Subsequent esterification using ethanol yields the desired ethyl ester derivative. Alternatively, more sophisticated methods may employ transition-metal-catalyzed reactions or enzymatic processes to achieve higher regioselectivity and yield.

In terms of applications beyond drug discovery, this compound has shown utility in biochemical research as a building block for synthesizing more complex molecules. Its structural features make it an attractive candidate for use in fragment-based drug design or as a key intermediate in multi-step synthetic sequences. Researchers have leveraged its reactivity to develop novel catalysts or ligands for metal-organic frameworks (MOFs), which have applications in gas storage, separation technologies, and even as sensors for environmental monitoring.

The growing interest in green chemistry has also prompted investigations into sustainable synthetic routes for 1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester. By employing biocatalytic methods or optimizing reaction conditions to minimize waste generation, chemists are working toward reducing the environmental impact of producing this compound. Such efforts align with broader trends in pharmaceutical manufacturing aimed at improving sustainability while maintaining high standards of quality and efficiency.

Looking ahead, future research on 1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester is likely to focus on expanding its therapeutic applications through structure-activity relationship (SAR) studies and computational modeling. By systematically modifying its chemical structure and evaluating the resulting biological effects, scientists can uncover new mechanisms of action and identify potential leads for clinical development. Additionally, advances in high-throughput screening technologies may accelerate the discovery process by allowing rapid testing against large libraries of derivatives.

The integration of machine learning and artificial intelligence into drug discovery is another area where this compound could play a significant role. Predictive models trained on large datasets can help identify promising derivatives before they are synthesized experimentally—a process that could significantly reduce time-to-market for new therapeutics. As computational methods continue to evolve alongside experimental techniques like combinatorial chemistry or flow synthesis, 1-Pyrrolidinepropanoic acid,α-amino-,ethyl ester may find itself at the forefrontof innovative drug development strategies.

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